molecular formula C9H13ClN2O2 B8418204 6-chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione

6-chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione

Cat. No. B8418204
M. Wt: 216.66 g/mol
InChI Key: RZTXFLHBYSBMCB-UHFFFAOYSA-N
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Patent
US08334295B2

Procedure details

6-Chloro-5-isopropyl-1H-pyrimidine-2,4-dione (18.8 g, 100 mmol) was stirred with anhydrous powdered potassium carbonate (16.56 g, 120 mmol) in DMF (200 mL) at room temperature. After 40 min., iodoethane (8 mL, 100 mmol) was added and the mixture was stirred overnight. The mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ethyl acetate:hexane (from 1:4 to 1:2)) to give 13.8 (63%) of 6-chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione as a white solid. m.p. 160-161° C.; 1H-NMR (200 MHz, CDCl3) δ 1.28-1.35 (9H, m), 3.22 (1H, m), 4.15 (2H, q, J=7.2 Hz); m/z (EI) 216 (M+).
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1[CH:10]([CH3:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].I[CH2:20][CH3:21]>CN(C=O)C>[Cl:1][C:2]1[N:7]([CH2:20][CH3:21])[C:6](=[O:8])[NH:5][C:4](=[O:9])[C:3]=1[CH:10]([CH3:12])[CH3:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
ClC1=C(C(NC(N1)=O)=O)C(C)C
Name
Quantity
16.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
ICC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, ethyl acetate:hexane (from 1:4 to 1:2))

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%
Name
Type
product
Smiles
ClC1=C(C(NC(N1CC)=O)=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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